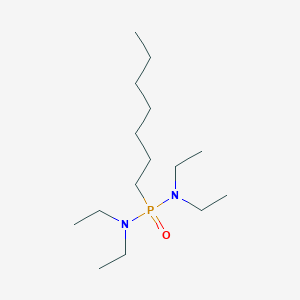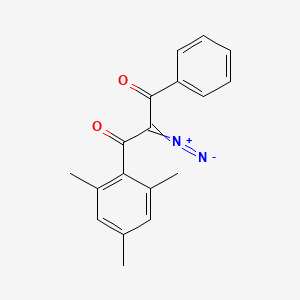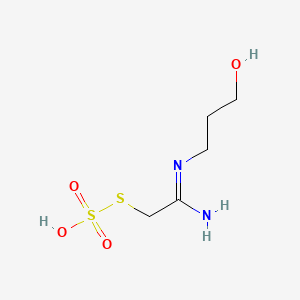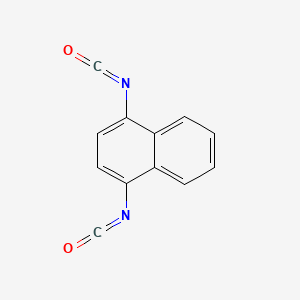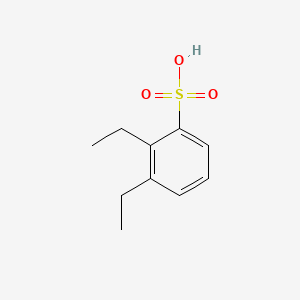
Benzenesulfonic acid, diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, diethyl- is an organosulfur compound with the chemical formula C6H5SO3H. It is the simplest aromatic sulfonic acid and appears as a colorless crystalline solid. This compound is highly soluble in water and alcohols, slightly soluble in benzene, and insoluble in non-polar solvents like diethyl ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, diethyl- is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves adding sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid . The reaction is reversible and can be reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .
Industrial Production Methods: Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum (fuming sulfuric acid) or pure sulfur trioxide. Another method includes continuous extraction processes and azeotropic removal of reaction water .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides and esters.
Reduction: It can be reduced to form sulfonamides.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions:
Oxidation: Phosphorus pentachloride (PCl5) is commonly used to convert benzenesulfonic acid to benzenesulfonyl chloride.
Reduction: Sodium hydroxide (NaOH) is used to produce sodium phenolate from benzenesulfonic acid.
Substitution: Sulfur trioxide (SO3) and fuming sulfuric acid are used for sulfonation reactions.
Major Products:
Oxidation: Benzenesulfonyl chloride.
Reduction: Sodium phenolate.
Substitution: Nitrobenzene and benzenesulfonic acid
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, diethyl- has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, diethyl- involves its role as an electrophile in electrophilic aromatic substitution reactions. The sulfur in sulfur trioxide is electrophilic due to the electron-withdrawing effect of the oxygen atoms. Benzene reacts with the sulfur of sulfur trioxide to form a sigma complex, followed by proton transfer to produce benzenesulfonic acid .
Vergleich Mit ähnlichen Verbindungen
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Comparison: Benzenesulfonic acid, diethyl- is unique due to its high solubility in water and alcohols, making it suitable for various industrial applications. In contrast, other similar compounds like sulfanilic acid and p-toluenesulfonic acid have different solubility properties and are used in different applications .
Eigenschaften
CAS-Nummer |
50856-60-5 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
2,3-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
UFTUYFPADJIUDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)S(=O)(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


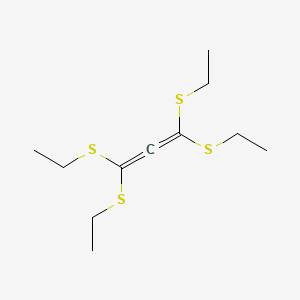

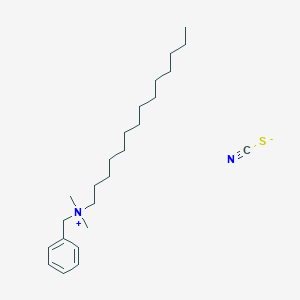




![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
